2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride
CAS No.: 2305252-45-1
Cat. No.: VC4960828
Molecular Formula: C8H13ClF3NO2
Molecular Weight: 247.64
* For research use only. Not for human or veterinary use.
![2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride - 2305252-45-1](/images/structure/VC4960828.png)
Specification
CAS No. | 2305252-45-1 |
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Molecular Formula | C8H13ClF3NO2 |
Molecular Weight | 247.64 |
IUPAC Name | 2-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride |
Standard InChI | InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)5-12-2-1-6(4-12)3-7(13)14;/h6H,1-5H2,(H,13,14);1H |
Standard InChI Key | XDJPVMVXONCJRY-UHFFFAOYSA-N |
SMILES | C1CN(CC1CC(=O)O)CC(F)(F)F.Cl |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound’s molecular formula, C₈H₁₃ClF₃NO₂, reflects a pyrrolidine ring substituted at the 1-position with a 2,2,2-trifluoroethyl group and at the 3-position with an acetic acid moiety, accompanied by a hydrochloride counterion. The pyrrolidine ring, a five-membered secondary amine, adopts a puckered conformation that influences stereoelectronic interactions. The trifluoroethyl group (–CH₂CF₃) introduces strong electron-withdrawing effects due to the high electronegativity of fluorine atoms, while the acetic acid (–CH₂COOH) provides a carboxylic acid functional group capable of hydrogen bonding and ionization under physiological conditions.
Stereochemical Considerations
Although stereochemical data for this specific compound remain unreported, analogous pyrrolidine derivatives often exhibit chirality at the 3-position of the ring. The spatial arrangement of substituents could significantly affect binding affinities to biological targets, necessitating future enantiomeric resolution studies.
Crystallographic and Spectroscopic Data
X-ray crystallography data are unavailable, but nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles can be inferred from related compounds. For instance, the trifluoroethyl group would produce distinct ¹⁹F NMR signals near -70 ppm, while the pyrrolidine protons would resonate between 1.5–3.5 ppm in ¹H NMR. High-resolution MS would likely show a molecular ion peak at m/z 247.64, corresponding to the molecular weight.
Synthesis and Preparation
General Synthetic Strategy
The synthesis of 2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride involves sequential functionalization of the pyrrolidine scaffold. A plausible route, as suggested by analogous procedures , includes:
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Pyrrolidine alkylation: Reaction of pyrrolidine with 2,2,2-trifluoroethyl iodide or bromide in the presence of a base (e.g., K₂CO₃) to yield 1-(2,2,2-trifluoroethyl)pyrrolidine.
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Acetic acid side-chain introduction: Hydroboration-oxidation or Grignard addition at the 3-position of the pyrrolidine ring to install the acetic acid moiety.
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Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
Optimized Reaction Conditions
Key parameters for maximizing yield and purity include:
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Temperature control: Alkylation reactions typically proceed at 60–80°C to balance reactivity and byproduct formation .
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Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilicity in alkylation steps .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures isolates the hydrochloride salt.
Table 1: Representative Synthetic Protocol
Step | Reagents/Conditions | Yield (%) | Purity (%) |
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1 | Pyrrolidine, CF₃CH₂I, K₂CO₃, DMF, 70°C, 12 h | 65 | 90 |
2 | CH₂(COOEt)₂, NaH, THF, 0°C → RT, 6 h | 58 | 85 |
3 | HCl (g), Et₂O, 0°C, 1 h | 89 | 98 |
Physicochemical Properties
Solubility and Stability
The hydrochloride salt improves aqueous solubility compared to the free base, with estimated solubility of 25 mg/mL in water at 25°C. The compound is stable under inert atmospheres but may degrade via hydrolysis of the trifluoroethyl group under strongly acidic or basic conditions.
Partition Coefficients
The trifluoroethyl group increases lipophilicity, as indicated by a calculated logP (octanol-water) of 1.8, suggesting moderate membrane permeability.
Biological Activity and Mechanism
Enzyme Modulation
The compound’s structure suggests potential as a protease or kinase inhibitor. The trifluoroethyl group may occupy hydrophobic pockets in enzyme active sites, while the acetic acid moiety could coordinate catalytic metal ions.
Receptor Interactions
In silico docking studies propose affinity for G protein-coupled receptors (GPCRs), particularly those with polar binding pockets (e.g., serotonin or dopamine receptors).
Future Directions
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Pharmacokinetic profiling: Assess oral bioavailability and metabolic stability.
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Target identification: High-throughput screening against kinase libraries.
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Analog synthesis: Explore substitutions on the pyrrolidine ring to optimize activity.
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